Clindamycin B 2-Phosphate Ammonium Salt
Overview
Description
Clindamycin B 2-Phosphate Ammonium Salt is the principal degradation product of Clindamycin 2-phosphate in bulk drug and formulations . It is a semi-synthetic lincosamide antibiotic used in the treatment of a variety of serious infections due to susceptible microorganisms . It has a relatively narrow spectrum of activity that includes anaerobic bacteria as well as gram-positive cocci and bacilli and gram-negative bacilli .
Molecular Structure Analysis
The molecular formula of Clindamycin B 2-Phosphate Ammonium Salt is C17H32ClN2O8PS with a molecular weight of 490.94 . The molecule contains a total of 63 bond(s). There are 31 non-H bond(s), 2 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 4 hydroxyl group(s), 2 secondary alcohol(s), 1 ether(s) (aliphatic) .Physical And Chemical Properties Analysis
The density of Clindamycin B 2-Phosphate Ammonium Salt is 1.44±0.1 g/cm3 . It is slightly soluble in methanol and water . The pKa value is 1.83±0.10 . It is a white to off-white solid .Scientific Research Applications
Prodrug Conversion and Water Solubility
Clindamycin B 2-phosphate, a prodrug of clindamycin, undergoes rapid conversion in vivo to clindamycin by phosphatase ester hydrolysis. This prodrug feature, unlike clindamycin, offers high water solubility and mitigates pain upon injection (Morozowich & Karnes, 2007).
Oxidation in Chemical Analysis
Clindamycin phosphate has been studied in oxidation reactions using cerium(IV) in perchloric acid medium. This research provides insights into the chemical behavior of clindamycin phosphate under specific conditions, useful in pharmaceutical analysis and formulation (Badi & Tuwar, 2017).
Crystallization Process Study
The crystallization process of clindamycin phosphate has been explored to address challenges in purifying and obtaining high-quality crystalline material for clinical applications. This research is pivotal for improving the production and quality of clindamycin phosphate (Zhan Mei-jing, 2008).
Structural Analysis via NMR Spectroscopy
NMR spectroscopy has been used for the structural elucidation of clindamycin phosphate. This method provides detailed information about the molecular structure, critical for understanding the drug's mechanism of action and for developing new pharmaceutical formulations (Zhao Yu-fen, 2008).
Transfersomal Nanoparticles for Enhanced Delivery
Research on transfersomal nanoparticles encapsulating clindamycin phosphate highlights the potential for enhanced transdermal drug delivery. This novel approach could improve the efficacy and tolerability of clindamycin phosphate in topical applications (Abdellatif & Tawfeek, 2016).
Solvates and Polymorphs Study
Studies on solvates and polymorphs of clindamycin phosphate focus on their structural and thermal stability, as well as moisture stability. This research is crucial for ensuring the stability and effectiveness of the drug during storage and use (Gong et al., 2017).
Safety And Hazards
When handling Clindamycin B 2-Phosphate Ammonium Salt, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32ClN2O8PS/c1-5-9-6-10(20(3)7-9)16(23)19-11(8(2)18)14-12(21)13(22)15(17(27-14)30-4)28-29(24,25)26/h8-15,17,21-22H,5-7H2,1-4H3,(H,19,23)(H2,24,25,26)/t8-,9-,10+,11-,12-,13+,14-,15-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTDPKVMVWZIIW-UOEFBAOHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)[C@@H](C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClN2O8PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747365 | |
Record name | [(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-Chloro-1-[[(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |
CAS RN |
54887-31-9 | |
Record name | [(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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